(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine
Overview
Description
(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This specific compound is characterized by a methyl group at the 3-position and a methanamine group at the 5-position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-nitropropene with formaldehyde and ammonia, followed by reduction to yield the desired oxazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,5-dihydro-1,2-oxazole: Similar structure but lacks the methanamine group.
3-Methyl-1,2-oxazole: Similar structure but lacks the dihydro and methanamine groups.
4,5-Dihydro-1,2-oxazole: Similar structure but lacks the methyl and methanamine groups.
Uniqueness
(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine is unique due to the presence of both a methyl group and a methanamine group on the oxazole ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from other oxazole derivatives.
Properties
IUPAC Name |
(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-2-5(3-6)8-7-4/h5H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEHEKHOMIDZQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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